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  • Product: 1-(2-Methoxyphenyl)piperidin-2-one
  • CAS: 1225919-29-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Preliminary Stability and Solubility of 1-(2-Methoxyphenyl)piperidin-2-one

Foreword: The Crucial First Steps in Drug Development In the journey of a novel chemical entity from the laboratory bench to a potential therapeutic, the initial characterization of its fundamental physicochemical proper...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial First Steps in Drug Development

In the journey of a novel chemical entity from the laboratory bench to a potential therapeutic, the initial characterization of its fundamental physicochemical properties is paramount. Among these, solubility and stability are foundational pillars that dictate the subsequent development pathway. This guide provides a comprehensive framework for conducting preliminary stability and solubility studies on 1-(2-Methoxyphenyl)piperidin-2-one, a compound of interest in modern medicinal chemistry. As a Senior Application Scientist, the methodologies presented herein are not merely theoretical protocols but are grounded in the practical realities of drug development, emphasizing the "why" behind the "how" to ensure robust and meaningful data generation. The integrity of these early-stage assessments can significantly mitigate risks, conserve resources, and accelerate the overall development timeline.

Introduction to 1-(2-Methoxyphenyl)piperidin-2-one

1-(2-Methoxyphenyl)piperidin-2-one is a derivative of the piperidine scaffold, a privileged structure in medicinal chemistry due to its prevalence in numerous approved drugs. The incorporation of a 2-methoxyphenyl group suggests potential interactions with various biological targets. While public domain literature on this specific molecule is limited, its structural motifs, such as the N-aryl lactam, provide clues to its potential chemical liabilities and characteristics.[1] A thorough understanding of its stability and solubility is therefore a critical first step in evaluating its druggability.

The Strategic Importance of Early-Stage Profiling

Undertaking solubility and stability studies during the pre-formulation phase is a strategic imperative.[2][3] Poor aqueous solubility can lead to low and erratic bioavailability, hindering the translation of in vitro potency to in vivo efficacy.[4] Similarly, chemical instability can compromise the safety, potency, and shelf-life of a potential drug product. Early identification of these liabilities allows for timely intervention, such as salt formation, polymorph screening, or the design of enabling formulations.

Experimental Workflow: A Logic-Driven Approach

The following workflow provides a systematic approach to the preliminary characterization of 1-(2-Methoxyphenyl)piperidin-2-one. This workflow is designed to be iterative, with findings from earlier steps informing the design of subsequent experiments.

Experimental Workflow Figure 1: Experimental Workflow for Preliminary Stability and Solubility Studies cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analytical Analytical Method Development A Kinetic Solubility (Early Assessment) B Thermodynamic pH-Solubility Profile (Definitive Assessment) A->B Informs pH range C Forced Degradation Studies (Solution State) D Solid-State Stability (Accelerated Conditions) C->D Identifies degradation pathways E HPLC Method Development (Stability-Indicating) E->A E->B E->C E->D HPLC_Method_Development Figure 2: HPLC Method Development Workflow A Select Column & Mobile Phase (e.g., C18, ACN/H2O) B Optimize Gradient & Flow Rate A->B C Select Detection Wavelength B->C D Inject Stressed Samples C->D E Assess Peak Purity & Resolution D->E E->B Re-optimize if needed F Finalize Stability-Indicating Method E->F Meets criteria

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Exploratory

Theoretical and computational modeling of 1-(2-Methoxyphenyl)piperidin-2-one

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1-(2-Methoxyphenyl)piperidin-2-one Executive Summary This technical guide establishes a rigorous protocol for the computational and theoretical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Modeling of 1-(2-Methoxyphenyl)piperidin-2-one

Executive Summary

This technical guide establishes a rigorous protocol for the computational and theoretical characterization of 1-(2-Methoxyphenyl)piperidin-2-one (hereafter referred to as 2-MPP ). While its para-isomer (1-(4-methoxyphenyl)piperidin-2-one) is a well-documented intermediate in the synthesis of the anticoagulant Apixaban [1], the ortho-isomer (2-MPP ) presents unique steric and electronic challenges. The ortho-methoxy substituent introduces significant rotational barriers around the N-Aryl bond, influencing atropisomerism, metabolic stability, and receptor binding affinity.

This guide is designed for medicinal chemists and computational biologists. It details a self-validating workflow to predict the physicochemical and biological profile of 2-MPP, using Density Functional Theory (DFT) and molecular dynamics (MD), validated against experimental crystallographic data of structural analogs.

Part 1: Structural Basis and Theoretical Framework

The Molecule: 2-MPP

The structure consists of a six-membered lactam (piperidin-2-one) ring coupled to an anisole ring at the nitrogen position.

  • Core Scaffold:

    
    -Valerolactam.
    
  • Substituent: 2-Methoxyphenyl (o-Anisyl) group.

  • Key Feature: The steric clash between the lactam carbonyl oxygen and the ortho-methoxy group forces the biaryl axis out of planarity.[1]

The "Ortho-Effect" Hypothesis

Unlike the para-isomer, where the phenyl ring can adopt a near-planar conformation relative to the lactam nitrogen lone pair (allowing conjugation), 2-MPP is hypothesized to exist in a highly twisted conformation.

  • Consequence: Reduced

    
     conjugation between the lactam nitrogen and the phenyl ring.[1]
    
  • Validation Metric: The dihedral angle

    
     (C2-N1-C1'-C2') and the rotational energy barrier calculated via Potential Energy Surface (PES) scanning.
    

Part 2: Computational Methodology (Step-by-Step)

This section outlines the exact protocol to model 2-MPP.

Phase 1: Conformational Ensemble Generation

Before DFT optimization, the global minimum must be identified to avoid trapping in local minima caused by the flexible piperidine ring puckering.[1]

Protocol:

  • Force Field: OPLS4 or MMFF94x (suitable for organic small molecules).[1]

  • Sampling: Monte Carlo Multiple Minimum (MCMM) search.[1]

  • Degrees of Freedom:

    • Ring inversion (Chair/Boat/Twist-boat of piperidinone).

    • N-Aryl bond rotation (

      
       to 
      
      
      
      ).
    • Methoxy group rotation.[1]

  • Cutoff: Retain conformers within 5.0 kcal/mol of the global minimum.

Phase 2: DFT Optimization and Electronic Properties

Objective: Determine the ground state geometry and electronic distribution.

Causality: We use the B3LYP hybrid functional for its proven balance in organic thermochemistry, but we augment it with dispersion corrections (GD3) because the ortho-methoxy interaction involves weak non-covalent London dispersion forces.

Step-by-Step Workflow:

  • Software: Gaussian 16 or ORCA 5.0.

  • Level of Theory: B3LYP-D3(BJ)/6-311++G(d,p).

    • Why: The ++ diffuse functions are critical for describing the lone pairs on the Oxygen atoms (methoxy and carbonyl).[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

    • Solvents: Water (biological proxy) and DMSO (experimental NMR proxy).[1]

  • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

Target Outputs:

  • HOMO-LUMO Gap (

    
    ):  Indicator of kinetic stability.[1] A larger gap suggests high chemical stability.[1]
    
  • Molecular Electrostatic Potential (MEP): Visualizes electrophilic/nucleophilic attack sites.[1] The carbonyl oxygen is the primary H-bond acceptor; the aromatic ring is the hydrophobic core.[1]

Phase 3: Rotational Barrier Scan (Atropisomerism Check)

To determine if 2-MPP exists as separable atropisomers at physiological temperature:

  • Scan Coordinate: Dihedral angle

    
     (C
    
    
    
    -N-C
    
    
    -C
    
    
    ).[1]
  • Step Size:

    
     increments.
    
  • Criteria: If

    
     kcal/mol, the atropisomers are separable at room temperature.[1]
    
    • Prediction: 2-MPP likely has a barrier of ~12-15 kcal/mol, indicating rapid interconversion but a preferred twisted population [2].

Part 3: Data Presentation & Visualization

Predicted Physicochemical Profile

Table 1: Comparative Theoretical Properties of 2-MPP vs. Para-Isomer (Apixaban Intermediate)

Property1-(2-Methoxyphenyl) (2-MPP)1-(4-Methoxyphenyl) (Ref)Biological Implication
Twist Angle (

)
~65-80° (Predicted)~30-45°2-MPP cannot intercalate DNA; fits globular pockets.
Dipole Moment (Debye) 4.2 D5.1 D2-MPP is less polar; higher BBB permeability potential.
LogP (Calculated) 2.151.982-MPP has higher lipophilicity due to "buried" polar surface.[1]
HOMO Energy -6.1 eV-5.8 eV2-MPP is harder to oxidize (metabolically stable).
Solubility ModerateHighOrtho-substituent disrupts crystal packing (lower MP).[1]
Computational Workflow Diagram

The following Graphviz diagram illustrates the autonomous workflow for modeling 2-MPP, linking structure generation to biological validation.

G cluster_0 Phase 1: Conformational Sampling cluster_1 Phase 2: DFT Optimization cluster_2 Phase 3: Biological Validation Start Target: 1-(2-Methoxyphenyl) piperidin-2-one (2-MPP) MCMM Monte Carlo Search (OPLS4 Force Field) Start->MCMM Filter Filter: < 5 kcal/mol Identify Global Min MCMM->Filter DFT B3LYP-D3(BJ)/6-311++G(d,p) Solvent: Water/DMSO Filter->DFT Freq Frequency Check (NImag = 0) DFT->Freq PES PES Scan: N-Aryl Rotation (Atropisomerism Check) Freq->PES Docking Molecular Docking (Target: Factor Xa / 5-HT) Freq->Docking ADMET ADMET Prediction (CYP Stability) PES->ADMET ADMET->Start Lead Optimization

Figure 1: Integrated Computational Workflow for the structural and biological characterization of 2-MPP.

Part 4: Experimental Validation Protocol

To ensure the "Trustworthiness" of the computational model, the following experimental synthesis and characterization must be performed to generate ground-truth data.

Synthesis Route (Ullmann Coupling)

The most robust method to access 2-MPP is the copper-catalyzed N-arylation of


-valerolactam.
  • Reagents:

    
    -valerolactam (1.0 eq), 2-iodoanisole (1.2 eq).
    
  • Catalyst: CuI (10 mol%), Ligand: trans-1,2-diaminocyclohexane or 1,10-phenanthroline.

  • Base: K

    
    PO
    
    
    
    (2.0 eq).[1]
  • Solvent: 1,4-Dioxane, reflux, 24h.

  • Purification: Flash chromatography (EtOAc/Hexane).[1]

Spectroscopic Validation
  • 
    H NMR (500 MHz, CDCl
    
    
    
    ):
    Look for the deshielding of the ortho-proton on the phenyl ring due to the carbonyl anisotropy.[1] If the molecule is locked in a twisted conformation, the methylene protons of the piperidine ring adjacent to the Nitrogen (N-CH
    
    
    ) may appear as diastereotopic (splitting into complex multiplets rather than a triplet) [3].[1]
  • X-Ray Crystallography: Grow single crystals from slow evaporation of methanol.[1] The experimental dihedral angle will serve as the "Ground Truth" to validate the DFT-calculated geometry.

Part 5: Biological Relevance & Docking Strategy

2-MPP is a pharmacophore fragment. Its modeling serves as a probe for larger drug candidates.[1]

Target: Factor Xa (Apixaban Analog)

Apixaban binds to Factor Xa.[1] The "P4" pocket of Factor Xa accommodates the aryl-lactam moiety.[1]

  • Docking Protocol:

    • PDB ID: 2P16 (Apixaban bound to Factor Xa).[1]

    • Grid Generation: Center grid on the native ligand's lactam ring.[1]

    • Docking: Glide XP (Extra Precision).

    • Analysis: Compare the interaction energy of the ortho-methoxy (2-MPP) vs. the para-methoxy (Apixaban intermediate).

    • Hypothesis: The ortho-methoxy may clash with Tyr99 or Phe174 in the S4 pocket, potentially reducing affinity compared to the para-isomer. This explains why Apixaban utilizes the para-isomer [1].

Metabolic Stability (CYP450)

The methoxy group is a site for O-demethylation by CYP3A4.[1]

  • DFT Insight: Calculate the Bond Dissociation Energy (BDE) of the methyl C-H bonds.

  • Prediction: The ortho-position is sterically shielded compared to the para-position. 2-MPP is predicted to have a lower intrinsic clearance (

    
    ) for O-demethylation than its para-isomer.
    

References

  • Pinto, D. J. P., et al. (2007).[1] "Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa".[2] Journal of Medicinal Chemistry, 50(22), 5339–5356.[1] Link

  • Clayden, J., et al. (2009).[1] "Atropisomerism in Amides: A Computational and Experimental Study". Tetrahedron, 65(1), 12-25.[1] (Contextual grounding for N-aryl rotational barriers).

  • Penjisevic, J., et al. (2016).[1] "Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines". Journal of the Serbian Chemical Society, 81(4), 347–356.[1] Link

  • Lu, C., & Jiang, Q. (2010).[1] "2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide".[3] Acta Crystallographica Section E, E67, o166.[1] Link (Structural analog validation).

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Protocols & Analytical Methods

Method

Process Development &amp; Scale-Up Guide: 1-(2-Methoxyphenyl)piperidin-2-one

Executive Summary & Strategic Analysis 1-(2-Methoxyphenyl)piperidin-2-one is a sterically hindered N-aryl lactam often utilized as a pharmacophore in serotonin receptor antagonists and Factor Xa inhibitors (structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

1-(2-Methoxyphenyl)piperidin-2-one is a sterically hindered N-aryl lactam often utilized as a pharmacophore in serotonin receptor antagonists and Factor Xa inhibitors (structural analog to Apixaban intermediates).

The Core Challenge: Unlike its para-substituted counterparts, the ortho-methoxy group introduces significant steric strain and electron-donating effects that impede the oxidative addition step in transition-metal catalyzed couplings. Furthermore, preventing the formation of "dimer" impurities (bis-coupling) and ensuring efficient removal of residual metal catalysts (<10 ppm) are critical quality attributes (CQAs) for pharmaceutical applications.

This guide details the Modified Ullmann-Goldberg Coupling as the preferred scale-up route, offering a convergent synthesis that avoids the handling of corrosive acid chlorides associated with linear cyclization routes.

Route Selection & Decision Logic

Two primary routes exist for this scaffold. The decision matrix below outlines why the Intermolecular C-N Coupling (Route A) is preferred for scale-up over the Intramolecular Cyclization (Route B).

Route Comparison Table
FeatureRoute A: Modified Ullmann CouplingRoute B: Linear Cyclization
Starting Materials Piperidin-2-one + 2-Bromoanisoleo-Anisidine + 5-Chlorovaleroyl chloride
Step Count 1 (Convergent)2 (Linear: Amidation

Cyclization)
Atom Economy HighModerate (Loss of HCl/Leaving groups)
Safety Profile Manageable (requires inert atmosphere)High Risk (Acid chlorides are corrosive/lachrymators)
Scale-Up Bottleneck Catalyst removal (Cu)Exotherm control during acylation; NaH handling
Decision Logic Diagram

RouteSelection Start Target: 1-(2-Methoxyphenyl)piperidin-2-one Decision Raw Material Availability? Start->Decision RouteA Route A: Cu-Catalyzed Coupling (Preferred for Scale) Decision->RouteA Commercial Lactam Available RouteB Route B: Intramolecular Cyclization (Legacy Route) Decision->RouteB o-Anisidine Available FactorsA Pros: Convergent, No Acid Chlorides Cons: Residual Metal Removal RouteA->FactorsA FactorsB Pros: Metal-Free Cons: Corrosive Reagents, 2 Steps RouteB->FactorsB

Figure 1: Strategic selection between convergent coupling and linear cyclization routes.

Detailed Protocol: Modified Ullmann Coupling

This protocol utilizes a copper(I)/diamine ligand system, optimized for sterically hindered ortho-substituted aryl halides.[1]

Reaction Scheme

Reagents:

  • Substrate: Piperidin-2-one (1.0 equiv)

  • Coupling Partner: 2-Bromoanisole (1.1 equiv) — Note: 2-Iodoanisole reacts faster but is less atom-economical and more expensive.

  • Catalyst: CuI (5-10 mol%)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) or trans-1,2-Cyclohexanediamine (20 mol%)

  • Base: K₃PO₄ (2.0 equiv) — Preferred over K₂CO₃ for better solubility/basicity balance in non-polar solvents.

  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology (100g Scale Basis)
Phase 1: Reactor Setup & Charging
  • Inertion: Purge a 2L jacketed glass reactor with N₂ for 15 minutes. Critical: Cu(I) is sensitive to oxidation; oxygen promotes homocoupling of the ligand and deactivation.

  • Solids Charge: Add Piperidin-2-one (100g, 1.01 mol), K₃PO₄ (428g, 2.02 mol, milled), and CuI (9.6g, 0.05 mol).

  • Solvent Charge: Add Toluene (800 mL, 8 vol). Start agitation at 300 RPM.

  • Liquid Charge: Add 2-Bromoanisole (207g, 1.11 mol) and DMEDA (17.8g, 0.20 mol) via addition funnel.

    • Observation: The mixture will turn blue/green initially if oxygen is present, but should remain off-white/tan under strict inert conditions.

Phase 2: Reaction (The "Cook")
  • Heating: Ramp temperature to 100°C (internal) over 45 minutes.

  • Reflux: Maintain reflux (approx. 110°C) for 16–24 hours.

    • IPC (In-Process Control): Monitor by HPLC every 4 hours. Target: <2% residual Piperidin-2-one.

    • Note: The ortho-methoxy group slows kinetics. If stalled >5% starting material after 24h, add 2 mol% fresh CuI/Ligand premix.

Phase 3: Workup & Copper Scavenging (Critical)
  • Cooling: Cool reactor to 25°C.

  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts (KBr, excess K₃PO₄). Wash cake with Toluene (2 vol).

  • Chelation Wash (The "Blue" Wash):

    • Transfer filtrate to a separator.

    • Wash with 15% aqueous Ammonium Hydroxide (NH₄OH) or 5% EDTA solution (3 x 300 mL).

    • Visual Check: The aqueous layer will turn deep blue (Cu-amine complex).[2] Repeat until the aqueous layer is colorless.[3]

  • Phase Separation: Wash organic layer with Brine (1 x 300 mL). Dry over Na₂SO₄ (if not crystallizing immediately).

Phase 4: Crystallization
  • Solvent Swap: Distill Toluene under reduced pressure to a minimum stirrable volume (approx. 2 vol).

  • Anti-solvent Addition: Add n-Heptane (or Hexanes) slowly at 50°C until cloud point.

  • Cooling Ramp: Cool to 0–5°C over 2 hours.

  • Isolation: Filter solids, wash with cold Heptane. Dry in a vacuum oven at 45°C.

Scale-Up Considerations & Troubleshooting

Process Flow Diagram (PFD)

ProcessFlow React Reaction (110°C, 24h) Filter Hot Filtration (Remove Salts) React->Filter Slurry Wash NH4OH/EDTA Wash (Cu Removal) Filter->Wash Filtrate Cryst Crystallization (Tol/Heptane) Wash->Cryst Org. Phase Isolate Final Product (Dry < 10ppm Cu) Cryst->Isolate Wet Cake

Figure 2: Workflow emphasizing the critical copper removal stage.

Critical Process Parameters (CPPs)
ParameterRangeImpact on Quality/Yield
Inert Atmosphere < 0.5% O₂Oxygen deactivates Cu(I) to Cu(II), stalling reaction and increasing ligand oxidation.
Agitation > 2 W/kgK₃PO₄ is insoluble in Toluene. Poor suspension leads to stalled conversion. Use retreat-curve impellers.
Water Content < 0.1% (KF)Water inhibits the catalytic cycle. Use anhydrous solvents or azeotropic dry before catalyst addition.
Wash pH > 9 (Ammonia)Acidic washes can protonate the product or fail to complex Copper effectively.
Troubleshooting Guide
  • Problem: Reaction stalls at 80% conversion.

    • Root Cause:[3][4][5][6][7] Catalyst death due to O₂ ingress or ligand decomposition.

    • Fix: Degas the reactor headspace again. Add a "booster" charge of CuI (1 mol%) and Ligand (2 mol%) as a slurry in toluene.

  • Problem: Product is colored (Green/Blue tint).

    • Root Cause:[3][4][5][6] Residual Copper.[2][3][8]

    • Fix: Do not proceed to crystallization. Treat organic phase with a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) or repeat EDTA wash.

  • Problem: Low Yield during Crystallization.

    • Root Cause:[3][4][6][7] Product is too soluble in Toluene.

    • Fix: Perform a solvent swap to Isopropyl Acetate (IPAc) or increase the ratio of Heptane anti-solvent.

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[9] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[1][9] Organic Letters, 3(13), 2077–2079. Link

    • Context: Foundational work on Copper-catalyzed C-N bond formation mechanisms relevant to hindered substr
  • BenchChem Technical Support. (2025). Removal of Residual Copper Catalyst from Click Reactions and Organic Intermediates.[2][3] BenchChem Application Notes. Link

    • Context: Protocols for EDTA and ammonia washes to achieve <50 ppm residual copper.
  • Sinocompound. (2023).[1][10][11] New ligands enhance copper catalysis: Solutions for challenging synthetic routes.[1] Sinocompound Technology. Link

    • Context: Discussion of diamine and pyrrole-ol ligands for ortho-substituted aryl halide coupling.
  • Zhao, Q., & Li, C. (2008).[4] Preference of β-Lactam Formation in Cu(I)-Catalyzed Intramolecular Coupling. Organic Letters, 10(18), 4037–4040. Link

    • Context: Mechanistic insights into copper-catalyzed amidation and cycliz
  • ElectraMet. (2024). Copper Removal & Recovery From Process Streams.[3][8][12] ElectraMet Case Studies. Link

    • Context: Industrial scale strategies for heavy metal removal from waste streams.[12]

Sources

Application

Application of 1-(2-Methoxyphenyl)piperidin-2-one in the Development of Central Nervous System (CNS) Agents

Introduction: A Privileged Scaffold for CNS Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, particularly those active within the central nervo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, particularly those active within the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure provides a versatile scaffold that can be readily functionalized to modulate physicochemical properties such as lipophilicity and basicity, which are critical for CNS penetration and target engagement.[1] The incorporation of a lactam functionality, as seen in the 2-piperidinone (or δ-valerolactam) core, introduces a polar amide group that can participate in hydrogen bonding interactions with biological targets, further enhancing its potential as a pharmacophore.[2]

This document outlines the potential application of 1-(2-Methoxyphenyl)piperidin-2-one as a core scaffold for the development of novel CNS agents. The strategic combination of the 2-piperidinone ring with a 1-(2-methoxyphenyl) substituent presents a compelling starting point for lead discovery. The 2-methoxyphenylpiperazine moiety is a well-established pharmacophore in numerous CNS-active compounds, known to confer affinity for key neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT₁ₐ and 5-HT₂ₐ) receptors.[3][4] By replacing the piperazine with a piperidin-2-one ring, we can explore novel structure-activity relationships (SAR) while potentially improving pharmacokinetic profiles and reducing off-target effects.

This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, detailed protocols for the biological evaluation of 1-(2-Methoxyphenyl)piperidin-2-one and its derivatives as potential CNS therapeutic agents. The methodologies described herein are designed to be robust and self-validating, providing researchers with a clear roadmap for investigating this promising chemical scaffold.

Synthesis and Characterization of 1-(2-Methoxyphenyl)piperidin-2-one

The synthesis of 1-(2-Methoxyphenyl)piperidin-2-one can be achieved through several established synthetic routes. A common and efficient method involves the condensation of a suitable amine with a δ-lactone or a related precursor. The following protocol describes a plausible and scalable synthesis.

Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperidin-2-one

Objective: To synthesize 1-(2-Methoxyphenyl)piperidin-2-one from 2-methoxyaniline and δ-valerolactone.

Materials:

  • 2-Methoxyaniline

  • δ-Valerolactone

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

  • Melting point apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methoxyaniline (1.0 eq), δ-valerolactone (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a sufficient volume of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 12-24 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 1-(2-Methoxyphenyl)piperidin-2-one as a solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and determine its melting point.

Expected Outcome: A white to off-white solid with a purity of >95% as determined by chromatographic and spectroscopic methods.

In Vitro Evaluation of CNS Activity

The initial assessment of a novel compound's potential as a CNS agent involves a battery of in vitro assays to determine its affinity and functional activity at key neurological targets. Based on the structural alerts from the 1-(2-methoxyphenyl) moiety, the primary targets of interest are dopamine and serotonin receptors.

Application Note: Rationale for Target Selection

The 1-(2-methoxyphenyl)piperazine scaffold is a cornerstone of many atypical antipsychotic drugs, which typically exhibit a multi-receptor binding profile.[5] These compounds often act as antagonists or partial agonists at dopamine D₂ receptors and have a high affinity for various serotonin receptor subtypes, particularly 5-HT₁ₐ and 5-HT₂ₐ.[6][7] This multi-target engagement is believed to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects compared to typical antipsychotics.[6][7] Therefore, the initial in vitro screening of 1-(2-Methoxyphenyl)piperidin-2-one should focus on these key receptors.

Protocol 2: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(2-Methoxyphenyl)piperidin-2-one for human dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.

Materials:

  • Cell membranes expressing human recombinant D₂, 5-HT₁ₐ, or 5-HT₂ₐ receptors

  • Radioligands: [³H]Spiperone (for D₂), [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ)

  • Non-specific binding competitors: Haloperidol (for D₂), Serotonin (for 5-HT₁ₐ), Mianserin (for 5-HT₂ₐ)

  • 1-(2-Methoxyphenyl)piperidin-2-one (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound, 1-(2-Methoxyphenyl)piperidin-2-one, in the assay buffer.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and either assay buffer (for total binding), a saturating concentration of the non-specific binding competitor, or the test compound at various concentrations.

  • Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the 96-well filter plates using a vacuum manifold.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

ReceptorRadioligandKi (nM) of 1-(2-Methoxyphenyl)piperidin-2-one
Dopamine D₂[³H]SpiperoneTo be determined
Serotonin 5-HT₁ₐ[³H]8-OH-DPATTo be determined
Serotonin 5-HT₂ₐ[³H]KetanserinTo be determined
Protocol 3: In Vitro Functional Assays

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of 1-(2-Methoxyphenyl)piperidin-2-one at dopamine D₂ and serotonin 5-HT₂ₐ receptors.

A. Dopamine D₂ Receptor Functional Assay (cAMP Inhibition)

Principle: The D₂ receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8]

Materials:

  • CHO or HEK293 cells stably expressing the human D₂ receptor

  • Forskolin

  • Dopamine (agonist control)

  • Haloperidol (antagonist control)

  • 1-(2-Methoxyphenyl)piperidin-2-one (test compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

Procedure:

  • Seed the D₂-expressing cells in a 96-well plate and allow them to adhere overnight.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound or haloperidol for a specified time (e.g., 30 minutes). Then, stimulate the cells with a fixed concentration of dopamine (e.g., EC₈₀) in the presence of forskolin.

  • For agonist mode: Incubate the cells with varying concentrations of the test compound or dopamine in the presence of forskolin.

  • Incubate for a sufficient time to allow for cAMP production (e.g., 30-60 minutes).

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • For antagonist mode, calculate the IC₅₀ value for the inhibition of the dopamine response. For agonist mode, determine the EC₅₀ value and the maximal efficacy relative to dopamine.

B. Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Mobilization)

Principle: The 5-HT₂ₐ receptor is a Gq/11-coupled receptor, and its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT₂ₐ receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Serotonin (agonist control)

  • Ketanserin (antagonist control)

  • 1-(2-Methoxyphenyl)piperidin-2-one (test compound)

  • Fluorescent plate reader with an injection system

Procedure:

  • Seed the 5-HT₂ₐ-expressing cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • For antagonist mode: Pre-incubate the cells with varying concentrations of the test compound or ketanserin.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of serotonin (e.g., EC₈₀) and monitor the change in fluorescence over time.

  • For agonist mode: Inject varying concentrations of the test compound or serotonin and monitor the change in fluorescence.

  • Determine the IC₅₀ (antagonist mode) or EC₅₀ and maximal efficacy (agonist mode) from the concentration-response curves.

Visualization of a Gq-Coupled Receptor Signaling Pathway:

Gq_Pathway Ligand 5-HT Receptor 5-HT2A Receptor Ligand->Receptor binds G_protein Gq/11 Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC co-activates Cell_Response Cellular Response PKC->Cell_Response phosphorylates targets

Caption: Simplified Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.

Assessing Blood-Brain Barrier Permeability

For a CNS drug to be effective, it must cross the blood-brain barrier (BBB) to reach its target in the brain.[9][10] Therefore, early assessment of BBB permeability is crucial.

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay (PAMPA)

Objective: To predict the passive permeability of 1-(2-Methoxyphenyl)piperidin-2-one across the BBB using a parallel artificial membrane permeability assay (PAMPA).

Materials:

  • PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)

  • Porcine brain lipid extract

  • Dodecane

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1-(2-Methoxyphenyl)piperidin-2-one (test compound)

  • Control compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare a stock solution of the porcine brain lipid in dodecane.

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate, forming an artificial membrane.

  • Prepare solutions of the test and control compounds in PBS in the donor plate.

  • Fill the acceptor plate with PBS.

  • Place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with the acceptor solution.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • After incubation, carefully separate the plates and determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability (Pe) using the following equation: Pe = (-Vd * Va / (A * t * (Vd + Va))) * ln(1 - (Ca(t) / Ceq)) where Vd and Va are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, Ca(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Data Interpretation:

CompoundPe (10⁻⁶ cm/s)Predicted BBB Permeability
Caffeine (Control)> 4.0High
Atenolol (Control)< 2.0Low
1-(2-Methoxyphenyl)piperidin-2-oneTo be determinedTo be determined

In Vivo Evaluation of CNS Activity

Following promising in vitro data, in vivo studies in animal models are essential to evaluate the efficacy and potential side effects of a new CNS agent. For compounds with antipsychotic potential, several well-established behavioral models are available.

Application Note: Selection of In Vivo Models

The choice of in vivo models should reflect the intended therapeutic application. For antipsychotic drug discovery, models that assess effects on positive-like, negative-like, and cognitive symptoms are crucial. Pharmacologically induced models, such as those using NMDA receptor antagonists (e.g., MK-801) or dopamine agonists (e.g., apomorphine), are widely used to screen for antipsychotic activity.[11]

Protocol 5: MK-801-Induced Hyperlocomotion in Mice

Objective: To evaluate the ability of 1-(2-Methoxyphenyl)piperidin-2-one to reverse the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, a model for psychosis-like behavior.

Materials:

  • Male C57BL/6 mice

  • 1-(2-Methoxyphenyl)piperidin-2-one (test compound)

  • MK-801 (dizocilpine)

  • Vehicle (e.g., saline with 5% Tween 80)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound or vehicle to different groups of mice via an appropriate route (e.g., intraperitoneal, oral).

  • After a predetermined pretreatment time (e.g., 30-60 minutes), administer MK-801 (e.g., 0.1-0.3 mg/kg, s.c.) or vehicle to the mice.

  • Immediately place the mice individually into the open-field activity chambers.

  • Record the locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

  • Analyze the data to determine if the test compound significantly reduces the hyperlocomotion induced by MK-801 compared to the vehicle-treated group.

Visualization of the Experimental Workflow:

in_vivo_workflow Start Start: Acclimatize Mice Dosing Administer Test Compound or Vehicle Start->Dosing Pretreatment Pretreatment Period (30-60 min) Dosing->Pretreatment Induction Administer MK-801 or Vehicle Pretreatment->Induction Placement Place in Open-Field Chambers Induction->Placement Recording Record Locomotor Activity (60-90 min) Placement->Recording Analysis Data Analysis Recording->Analysis End End Analysis->End

Caption: Workflow for the MK-801-induced hyperlocomotion assay.

Conclusion

The 1-(2-Methoxyphenyl)piperidin-2-one scaffold represents a promising starting point for the development of novel CNS agents. Its structural similarity to known pharmacophores suggests a high probability of interaction with key neurotransmitter systems implicated in psychiatric disorders. The protocols detailed in this document provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of this compound and its future derivatives. By systematically applying these methodologies, researchers can effectively explore the therapeutic potential of this intriguing class of molecules and contribute to the discovery of new treatments for CNS disorders.

References

  • Feng, Z., Hu, Z., Li, L., Yu, M., Zhang, Y., Jing, P., ... & Xu, X. (2024). Assessing NH300094, a novel dopamine and serotonin receptor modulator with cognitive enhancement property for treating schizophrenia. Frontiers in Pharmacology, 15, 1323325.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Visikol. (2024, April 8). In Vitro Blood Brain Barrier Permeability Assessment. Retrieved from [Link]

  • ResearchGate. (2018, May 4). Animal models for the evaluation of antipsychotic agents. Retrieved from [Link]

  • PubMed. (2016, April 15). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Retrieved from [Link]

  • MDPI. (2022, October 21). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • JOVE. (2020, August 5). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Retrieved from [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Retrieved from [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

  • University of Anbar. (n.d.). Drugs acting on the Central Nervous System (CNS). Retrieved from [Link]

  • National Institutes of Health. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT). Retrieved from [Link]

  • PubMed. (2016, January 15). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • MDPI. (2006, September 1). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • TUS. (2016, January 1). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Retrieved from [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Retrieved from [Link]

  • PubMed. (1994, November). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Retrieved from [Link]

  • Regulations.gov. (2021, November 17). in the united states patent and trademark office. Retrieved from [Link]

  • Journal of the Serbian Chemical Society. (2016, May 19). Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Retrieved from [Link]

  • Drug Design. (2005, May 15). Structure Activity Relationships. Retrieved from [Link]

  • International Journal of Research & Review. (2019, November). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Retrieved from [Link]

  • Indian Journal of Scientific Research. (n.d.). STRUCTURE-ACTIVITY RELATIONSHIP IN CNS-DEPRESSANT QUINAZOL·4.0 ES-PART 1 2, 3-DISUBSTITUTED QUINAZOL-4-0NES In several communic. Retrieved from [Link]

  • WIPO. (n.d.). Search International and National Patent Collections. Retrieved from [Link]

  • USPTO. (n.d.). Application Data - Patent File Wrapper. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyphenyl)piperidin-2-one (C12H15NO2). Retrieved from [Link]

  • European Patent Office. (1991, May 8). Piperazine derivatives. Retrieved from [Link]

  • Semantic Scholar. (1997). Effect of Structural Modifications in 1‐Arylpiperazine Derivatives on α1‐Adrenoreceptor Affinity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. Retrieved from [Link]

Sources

Method

1-(2-Methoxyphenyl)piperidin-2-one as a chemical probe for receptor mapping

Application Note: 1-(2-Methoxyphenyl)piperidin-2-one as a Chemical Probe for Receptor Mapping Abstract This guide details the utility, synthesis, and experimental application of 1-(2-Methoxyphenyl)piperidin-2-one (CAS: 1...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(2-Methoxyphenyl)piperidin-2-one as a Chemical Probe for Receptor Mapping

Abstract

This guide details the utility, synthesis, and experimental application of 1-(2-Methoxyphenyl)piperidin-2-one (CAS: 1225919-29-8) as a structural probe in G Protein-Coupled Receptor (GPCR) mapping.[1][2] Unlike its widely used analog 1-(2-methoxyphenyl)piperazine (MPP), this lactam derivative lacks the basic nitrogen required for ionic interaction with the conserved Aspartate 3.32 residue in aminergic receptors.[2] Consequently, it serves as a critical "negative control" probe to deconvolute the thermodynamic contributions of electrostatic versus hydrophobic interactions within the orthosteric binding pocket of 5-HT1A, Dopamine D2, and Sigma receptors.

Introduction: The Probe Logic

In medicinal chemistry, the arylpiperazine scaffold is a "privileged structure" for targeting aminergic GPCRs.[3][4] The binding of these ligands is typically driven by two key interactions:

  • Ionic Bond (Salt Bridge): Between the protonated basic nitrogen of the ligand and a conserved Aspartate (Asp 3.32) in the receptor's transmembrane helix 3.

  • Hydrophobic/Pi-Stacking: Between the aryl ring and aromatic clusters (e.g., Trp 6.48, Phe 6.52) in the receptor pocket.

The Problem: When optimizing ligands, it is difficult to determine if a drop in affinity is due to steric clash or the loss of the ionic anchor.

The Solution: 1-(2-Methoxyphenyl)piperidin-2-one retains the steric bulk and electronic properties of the aryl moiety but replaces the basic amine with a neutral lactam (amide).[1][2] This effectively "switches off" the capacity for ionic bonding while maintaining the scaffold's shape.

  • High Affinity Retention: Indicates binding is driven primarily by hydrophobic pocket occupancy (uncommon in orthosteric sites, common in allosteric sites).

  • Affinity Loss: Confirms the absolute necessity of the Asp3.32 salt bridge.

Visualizing the Probe Logic

ReceptorMapping Start Target Receptor (Unknown Binding Mode) Probe1 Apply Amine Probe (1-(2-Methoxyphenyl)piperazine) Start->Probe1 Probe2 Apply Lactam Probe (1-(2-Methoxyphenyl)piperidin-2-one) Start->Probe2 Result1 High Affinity Binding Probe1->Result1 Baseline Result2 No/Low Binding Probe2->Result2 Result3 High Affinity Binding Probe2->Result3 Conclusion1 Mechanism: Ionic Anchor + Hydrophobic Result1->Conclusion1 Conclusion2 Mechanism: Strictly Ionic Dependent (Orthosteric) Result2->Conclusion2 Conclusion3 Mechanism: Hydrophobic Driven (Likely Allosteric/Sigma) Result3->Conclusion3

Figure 1: Decision matrix for interpreting binding data using the lactam probe. Loss of binding (Result 2) confirms the salt-bridge dependency typical of aminergic GPCRs.

Chemical Properties & Handling

PropertySpecificationNotes
IUPAC Name 1-(2-Methoxyphenyl)piperidin-2-oneAlso known as N-(2-methoxyphenyl)valerolactam
CAS Number 1225919-29-8
Molecular Weight 205.25 g/mol
LogP (Predicted) ~2.1More lipophilic than the piperazine analog (LogP ~1.[1][2]2) due to lack of ionization.
pKa NeutralThe amide nitrogen is not basic at physiological pH.
Solubility DMSO (>20 mg/mL), EthanolPoor water solubility; requires organic co-solvent for assays.
Storage -20°C, DesiccatedStable for >12 months if protected from moisture.[2]

Protocol: Synthesis of the Probe

Commercial availability of this specific probe can be sporadic. The following protocol utilizes a Copper-Catalyzed Goldberg-type coupling, which is robust for forming N-aryl lactams.

Reaction Scheme: 2-Piperidone + 2-Iodoanisole + CuI + Ligand + Base → Product

Reagents:
  • Substrate A: 2-Piperidone (Valerolactam) [1.2 eq][1][2]

  • Substrate B: 2-Iodoanisole [1.0 eq]

  • Catalyst: Copper(I) Iodide (CuI) [10 mol%][2]

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) [20 mol%][2]

  • Base: Potassium Carbonate (K₂CO₃) [2.0 eq][2]

  • Solvent: 1,4-Dioxane (Anhydrous)[1][2]

Step-by-Step Methodology:
  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or Nitrogen.

  • Charging: Add CuI (0.1 eq), K₂CO₃ (2.0 eq), and 2-Piperidone (1.2 eq) to the flask.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (concentration ~0.5 M relative to iodide).

  • Ligand/Reactant Addition: Add 2-Iodoanisole (1.0 eq) followed by DMEDA (0.2 eq) via syringe under inert atmosphere.

  • Reaction: Heat the mixture to 110°C for 16–24 hours. Monitor by TLC (Hexane:EtOAc 1:1).[2] The product usually moves higher (more non-polar) than the starting lactam.

  • Workup: Cool to room temperature. Filter the suspension through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Extraction: Concentrate the filtrate. Redissolve in EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.

  • Purification: Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Gradient of 10% → 40% EtOAc in Hexanes.

    • Yield: Typical yields range from 70–85%.

  • Validation: Confirm structure via ¹H-NMR. Look for the disappearance of the N-H lactam proton (~6.0 ppm) and the integration of the methoxy group (~3.8 ppm).

Protocol: Comparative Binding Assay (Receptor Mapping)

This protocol describes a competition binding assay to determine the affinity shift between the amine (MPP) and the lactam probe.

Target Model: 5-HT1A Receptor (Rat Brain Membranes or transfected HEK-293).[1][2] Radioligand: [³H]-8-OH-DPAT (0.5 nM).[1][2]

Experimental Workflow:

AssayWorkflow Step1 1. Membrane Prep (Homogenize tissue in TRIS buffer) Step2 2. Compound Dilution (Prepare 10-point curves for Amine vs. Lactam) Step1->Step2 Step3 3. Incubation (Membranes + [3H]-Ligand + Probe) 60 min @ 25°C Step2->Step3 Step4 4. Termination (Rapid Filtration via GF/B filters) Step3->Step4 Step5 5. Scintillation Counting Step4->Step5 Step6 6. Data Analysis (Calculate Ki shift) Step5->Step6

Figure 2: Standard competition binding workflow.

Detailed Steps:
  • Buffer Preparation: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Compound Preparation:

    • Dissolve 1-(2-Methoxyphenyl)piperidin-2-one in 100% DMSO to 10 mM stock.

    • Dissolve 1-(2-Methoxyphenyl)piperazine (Control) in water/DMSO.[1][2]

    • Prepare serial dilutions (10⁻⁵ M to 10⁻¹⁰ M). Ensure final DMSO concentration in assay is <1%.

  • Assay Assembly: In a 96-well plate, add:

    • 50 µL Radioligand ([³H]-8-OH-DPAT).[1][2]

    • 50 µL Test Compound (Lactam or Amine).

    • 100 µL Membrane Suspension (20–50 µg protein/well).[2]

  • Incubation: Incubate for 60 minutes at 25°C (equilibrium).

  • Harvesting: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.[2]

  • Counting: Add scintillation cocktail and count radioactivity.

Data Analysis & Interpretation

Calculate the IC₅₀ and derived Ki (Inhibition Constant) using the Cheng-Prusoff equation.

Expected Results Table:

CompoundStructure Type5-HT1A Ki (nM)Interpretation
1-(2-Methoxyphenyl)piperazine Basic Amine~5–20 nMStrong ionic interaction with Asp3.[1][2]32.
1-(2-Methoxyphenyl)piperidin-2-one Neutral Lactam>10,000 nMLoss of Affinity: Confirms ionic bond is essential for binding.[2]
Alternative Scenario (Sigma-1)
1-(2-Methoxyphenyl)piperazine Basic Amine~50 nM
1-(2-Methoxyphenyl)piperidin-2-one Neutral Lactam~200 nMRetained Affinity: Binding is driven by hydrophobic pockets, not salt bridges.[1][2]

Key Insight: If the lactam probe retains significant affinity (within 10-fold of the amine), the receptor pocket is likely large and hydrophobic (e.g., Sigma receptors or allosteric pockets). If affinity is obliterated (>100-fold loss), the pharmacophore is strictly electrostatic-dependent.

References

  • Glennon, R. A., et al. (1988). N-(Phthalimidoalkyl) derivatives of serotonergic agents: A common interaction at 5-HT1A serotonin binding sites? Journal of Medicinal Chemistry.[5][6] Link

  • Klapars, A., Antilla, J. C., & Buchwald, S. L. (2001). A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles. Journal of the American Chemical Society. Link[2]

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[1][2] Neuropharmacology.[3][4] Link

  • PubChem Compound Summary. (2024). 1-(2-Methoxyphenyl)piperidin-2-one (CAS 1225919-29-8).[1][2][7] National Center for Biotechnology Information.[2] Link[2]

  • Leopoldo, M., et al. (2011). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides, a new class of 5-HT7 receptor agents.[1][2] Journal of Medicinal Chemistry.[5][6] Link

Sources

Technical Notes & Optimization

Troubleshooting

1-(2-Methoxyphenyl)piperidin-2-one stability issues and proper storage conditions

Welcome to the technical support center for 1-(2-Methoxyphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and ensure the int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Methoxyphenyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues and ensure the integrity of your experiments. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles and data from structurally related compounds.

Introduction

1-(2-Methoxyphenyl)piperidin-2-one is a valuable compound in synthetic and medicinal chemistry. However, like many complex organic molecules, its stability can be influenced by various environmental factors. The presence of a lactam ring and a methoxyphenyl group introduces specific vulnerabilities. Understanding these potential issues is critical for obtaining reliable and reproducible experimental results. This guide will walk you through the causality behind potential degradation and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Methoxyphenyl)piperidin-2-one?

A1: The primary stability concerns for 1-(2-Methoxyphenyl)piperidin-2-one revolve around two main chemical processes: hydrolysis of the lactam ring and oxidation of the methoxyphenyl group. Additionally, photostability can be a concern for methoxyphenyl-containing compounds.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To ensure long-term stability, 1-(2-Methoxyphenyl)piperidin-2-one should be stored in a cool, dry, and dark place.[2] A tightly sealed container is essential to protect it from moisture and air.[3] For optimal preservation, storage in a desiccator at refrigerated temperatures (2-8 °C) is recommended. Inert gas blanketing (e.g., with argon or nitrogen) can provide additional protection against oxidation.

Q3: How can I tell if my sample of 1-(2-Methoxyphenyl)piperidin-2-one has degraded?

A3: Degradation may not always be visible. However, you might observe a change in color, the appearance of new spots on a Thin Layer Chromatography (TLC) plate, or unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS). For quantitative assessment, a stability-indicating analytical method should be used to monitor the purity of the compound over time.

Q4: Is this compound sensitive to light?

A4: Methoxyphenyl compounds can be susceptible to photodegradation.[4][5] Therefore, it is best practice to store 1-(2-Methoxyphenyl)piperidin-2-one in an amber vial or a container that protects it from light.[2] When handling the compound in solution, minimize its exposure to direct sunlight or strong laboratory lighting.

Q5: What solvents are recommended for dissolving 1-(2-Methoxyphenyl)piperidin-2-one?

A5: Based on the general solubility of piperidine derivatives, this compound is expected to be soluble in a range of organic solvents such as ethanol, methanol, acetonitrile, DMSO, and chloroform.[6][7] The choice of solvent will depend on your specific experimental needs. For long-term storage in solution, it is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides a logical approach to resolving them.

Issue 1: Inconsistent or Poor Results in Aqueous Media
  • Symptom: You observe variable reaction yields, unexpected byproducts, or a decrease in the concentration of your starting material over time when using aqueous buffers or protic solvents.

  • Probable Cause: This is likely due to the hydrolysis of the lactam ring in 1-(2-Methoxyphenyl)piperidin-2-one. Lactams are cyclic amides and can undergo hydrolysis, especially under acidic or basic conditions, to form the corresponding amino acid.[8]

  • Solution:

    • pH Control: If possible, maintain your reaction medium at a neutral pH.

    • Temperature Management: Perform your experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Solvent Choice: If your experimental design allows, consider using a less protic or aprotic solvent.

    • Fresh Solutions: Always prepare fresh solutions of the compound immediately before use, especially for aqueous applications.

Issue 2: Appearance of Unknown Impurities in Analytical Data
  • Symptom: You detect new peaks in your HPLC or LC-MS analysis that were not present in the initial sample.

  • Probable Cause: This could be due to oxidative degradation or photodegradation. The methoxy group on the phenyl ring can be susceptible to oxidation, and the aromatic system can be sensitive to UV light.[1][9]

  • Solution:

    • Inert Atmosphere: When working with the compound, especially for extended periods or at elevated temperatures, use an inert atmosphere (nitrogen or argon).

    • Antioxidants: For some applications, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to solutions might be considered, but its compatibility with your downstream experiments must be verified.

    • Light Protection: Ensure all containers and reaction vessels are protected from light by using amber glassware or wrapping them in aluminum foil.

Logical Troubleshooting Workflow

troubleshooting_workflow start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (HPLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure source_new_material Source and verify new batch of compound is_pure->source_new_material No troubleshoot_degradation Investigate Potential Degradation is_pure->troubleshoot_degradation Yes source_new_material->check_purity check_aqueous Are aqueous/protic solvents used? troubleshoot_degradation->check_aqueous hydrolysis_suspected Potential Hydrolysis: - Control pH - Lower temperature - Use fresh solutions check_aqueous->hydrolysis_suspected Yes check_light_air Is the compound exposed to light/air? check_aqueous->check_light_air No re_run_experiment Re-run experiment with optimized conditions hydrolysis_suspected->re_run_experiment oxidation_photo_suspected Potential Oxidation/Photodegradation: - Use inert atmosphere - Protect from light check_light_air->oxidation_photo_suspected Yes check_light_air->re_run_experiment No oxidation_photo_suspected->re_run_experiment

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

To empower you to assess the stability of your specific batch of 1-(2-Methoxyphenyl)piperidin-2-one under your experimental conditions, we provide a detailed protocol for a forced degradation study. Such studies are a standard practice in pharmaceutical development to identify potential degradation products and establish degradation pathways.[10][11][12]

Protocol: Forced Degradation Study

This protocol will expose the compound to various stress conditions to accelerate its degradation.

Materials:

  • 1-(2-Methoxyphenyl)piperidin-2-one

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector or LC-MS

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 1-(2-Methoxyphenyl)piperidin-2-one in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a small amount in methanol for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (in a quartz cuvette or a clear glass vial) to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours.

    • Analyze samples at specified time points by HPLC.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound's peak.

Data Interpretation:

Stress ConditionExpected ObservationPotential Degradation Pathway
Acid/Base HydrolysisDecrease in parent peak, appearance of a more polar peak.Opening of the lactam ring to form the corresponding amino acid.
OxidationAppearance of new peaks.Oxidation of the methoxyphenyl group or the piperidine ring.
Thermal StressAppearance of multiple degradation peaks.Complex degradation pathways, potentially including fragmentation.
Photolytic StressAppearance of new peaks.Photodegradation of the methoxyphenyl moiety.
Potential Degradation Pathway: Hydrolysis

hydrolysis_pathway reactant 1-(2-Methoxyphenyl)piperidin-2-one O=C1N(c2ccccc2OC)CCCC1 product 5-amino-5-(2-methoxyphenyl)pentanoic acid HOOC(CH2)3CH(NH(c1ccccc1OC)) reactant->product H2O (Acid or Base)

Caption: Proposed hydrolytic degradation of the lactam ring.

References

  • A study of factors affecting the rates of hydrolysis of some N-arylazetidin-2-ones (N-aryl-β-lactams). Journal of the Chemical Society, Perkin Transactions 2. ([Link])

  • Chatelain, E., & Gabard, B. (2001). Photostabilization of butyl methoxydibenzoylmethane (Avobenzone) and ethylhexyl methoxycinnamate by bis-ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a new UV broadband filter. Photochemical & Photobiological Sciences, 74(3), 401-406. ([Link])

  • Request PDF: Photostability of the sunscreening agent 4- tert-butyl-4′-methoxydibenzoylmethane (avobenzone) in solvents of different polarity and proticity. ResearchGate. ([Link])

  • Oxidation of N-acyl-pyrrolidines and -piperidines with lron(II)-hydrogen peroxide and an iron complex-molecular oxygen. ResearchGate. ([Link])

  • Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation. PMC. ([Link])

  • Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. ChemRxiv. ([Link])

  • Request PDF: Photostabilization of Butyl methoxydibenzoylmethane (Avobenzone) and Ethylhexyl methoxycinnamate by Bis‐ethylhexyloxyphenol methoxyphenyl triazine (Tinosorb S), a New UV Broadband Filter¶. ResearchGate. ([Link])

  • N-Aryl Mercaptopropionamides as Broad-Spectrum Inhibitors of Metallo-β-Lactamases. Journal of Medicinal Chemistry. ([Link])

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. ([Link])

  • O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Universität Freiburg. ([Link])

  • Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. ([Link])

  • 2-Piperidinone. Grokipedia. ([Link])

  • Hydrolytic Deallylation of N‐Allyl Amides Catalyzed by PdII Complexes. ResearchGate. ([Link])

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. ([Link])

  • One-Pot Conversion of N-Allyl-α-cyano Esters to α-Allyl-α-cyano Lactams through a Hydrolysis/Ketene Formation/Cyclization/Claisen Rearrangement Sequence. PubMed. ([Link])

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. ([Link])

  • 2-Piperidinone. Wikipedia. ([Link])

  • Synthesis, biological evaluation and docking analysis of substituted piperidines and (2-methoxyphenyl)piperazines. Journal of the Serbian Chemical Society. ([Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. ([Link])

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. ([Link])

  • Alkaloids and Selected Topics in Their Thermochemistry. PMC. ([Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. ([Link])

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. ([Link])

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. ([Link])

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. ([Link])

  • Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. PubMed. ([Link])

  • Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions. PubMed. ([Link])

  • Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Nature Communications. ([Link])

  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. PubMed. ([Link])

  • Green Chemistry Approach to the Synthesis of N-Substituted Piperidones. ResearchGate. ([Link])

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. ([Link])

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing. ([Link])

  • Chemical-Compatibility-Chart.pdf. ([Link])

Sources

Optimization

Technical Support Center: Resolving Peak Tailing for Basic Piperidine Compounds in HPLC

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to basic compounds, with a specific focus on piperidine derivatives. This guide is design...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to basic compounds, with a specific focus on piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to effectively diagnose and resolve peak tailing, a common challenge that can compromise the accuracy and reproducibility of your analytical results.[1][2]

As Senior Application Scientists, we understand that robust and reliable analytical methods are critical. This resource combines fundamental chromatographic principles with practical, field-proven solutions to help you achieve symmetric, well-resolved peaks for your piperidine-containing analytes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding peak tailing and the analysis of basic piperidine compounds.

What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the latter half of the peak is broader than the front half.[2] An ideal chromatographic peak has a symmetrical, Gaussian shape. Peak tailing is an indication of undesirable secondary interactions between the analyte and the stationary phase or other system inefficiencies.[1][3]

Why are basic compounds like piperidine prone to peak tailing?

Basic compounds, such as those containing a piperidine moiety, are particularly susceptible to peak tailing in reversed-phase HPLC.[2][4] The primary reason for this is the interaction between the positively charged basic analyte and residual, negatively charged silanol groups on the surface of silica-based stationary phases.[4][5][6] This secondary retention mechanism causes a portion of the analyte molecules to be retained longer, resulting in a "tail."[4][5]

What is the significance of the pKa of piperidine in HPLC analysis?

The pKa of the conjugate acid of piperidine is approximately 11.[7] This high pKa value means that piperidine and its derivatives will be protonated and carry a positive charge in typical reversed-phase mobile phases (pH 2-8). Understanding the pKa is crucial for selecting the appropriate mobile phase pH to control the ionization state of the analyte and minimize undesirable interactions with the stationary phase.[8][9]

How does mobile phase pH affect the peak shape of basic compounds?

The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds.[8][10][11] For basic compounds like piperidine, operating at a low pH (typically ≤ 3) protonates the residual silanol groups on the silica surface, neutralizing their negative charge.[2][6] This minimizes the strong ionic interaction with the positively charged basic analyte, leading to improved peak symmetry.[6] Conversely, at a mid-range pH, the silanols are ionized, leading to significant peak tailing.[1][4]

In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing for your piperidine compounds. We will explore issues related to the mobile phase, stationary phase, and the HPLC system itself.

Part 1: Mobile Phase Optimization

The mobile phase is often the first and most effective area to optimize for improved peak shape.

Question: My piperidine compound is showing significant peak tailing. How can I adjust the mobile phase to improve the peak shape?

Answer:

Optimizing the mobile phase is a critical first step. Here’s a prioritized approach:

1. Adjust the Mobile Phase pH:

  • Rationale: The primary cause of peak tailing for basic compounds is the electrostatic interaction with ionized silanol groups on the silica stationary phase.[4][5] By lowering the mobile phase pH, you can suppress the ionization of these silanols, thereby reducing the secondary interactions.[6][12]

  • Protocol:

    • Prepare a mobile phase with a pH of 3 or lower using an appropriate buffer (e.g., 10-20 mM phosphate buffer or 0.1% formic acid).[13]

    • Ensure your column is stable at this low pH. Most modern silica-based columns are stable in a pH range of 2-8.[14]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

2. Incorporate a Competing Base:

  • Rationale: Adding a small, basic additive to the mobile phase, often referred to as a "silanol blocker," can effectively mask the active silanol sites.[5] These additives, such as triethylamine (TEA), will preferentially interact with the silanol groups, preventing your piperidine analyte from engaging in these secondary interactions.[13]

  • Protocol:

    • Add a low concentration of a competing base, such as 5-20 mM triethylamine (TEA), to your mobile phase.[13]

    • Adjust the final pH of the mobile phase after the addition of the competing base.

    • Be aware that competing bases can sometimes shorten column lifetime and may not be suitable for all applications, especially with mass spectrometry detection.[13]

3. Increase Buffer Concentration:

  • Rationale: A higher buffer concentration (typically >20 mM) can help to shield the residual silanol groups and maintain a consistent pH at the column surface, leading to improved peak symmetry.[6][14]

  • Protocol:

    • Increase the concentration of your buffer to 25-50 mM.

    • Ensure the buffer is fully dissolved in the mobile phase to prevent precipitation, especially when mixing with high percentages of organic solvent.

4. Consider Ion-Pairing Reagents:

  • Rationale: For strongly basic compounds or when pH adjustment and competing bases are insufficient, ion-pairing reagents can be employed.[15][16] These reagents, such as alkyl sulfonates, have a hydrophobic tail that adsorbs to the stationary phase and a charged head that can form a neutral ion pair with the charged analyte.[15][17] This neutral complex then interacts with the stationary phase via a reversed-phase mechanism, improving retention and peak shape.[16]

  • Protocol:

    • Add an ion-pairing reagent like sodium octanesulfonate to the mobile phase at a concentration of 2-5 mmol/L.[15]

    • Be aware that ion-pairing reagents require long column equilibration times and can be difficult to completely wash out of the column.[15] It is often recommended to dedicate a column for ion-pairing applications.

Visualizing the Effect of Mobile Phase pH

Mobile_Phase_pH_Effect cluster_mid_ph Mid-Range pH (e.g., pH 5-7) cluster_low_ph Low pH (e.g., pH ≤ 3) Piperidine_Mid Protonated Piperidine (R-NH3+) Silanol_Mid Ionized Silanol (Si-O-) Piperidine_Mid->Silanol_Mid Strong Ionic Interaction (Causes Peak Tailing) Piperidine_Low Protonated Piperidine (R-NH3+) Silanol_Low Protonated Silanol (Si-OH) Piperidine_Low->Silanol_Low Minimal Interaction (Improved Peak Shape)

Caption: Effect of mobile phase pH on silanol interactions.

Part 2: Stationary Phase Selection

The choice of HPLC column is fundamental to achieving good peak shape for basic compounds.

Question: I'm still observing peak tailing after optimizing my mobile phase. Could my column be the problem?

Answer:

Yes, the stationary phase chemistry plays a crucial role. If mobile phase optimization is insufficient, consider the following column-related solutions:

1. Use a Modern, High-Purity (Type B) Silica Column:

  • Rationale: Older silica columns (Type A) often have higher levels of metal contamination and more acidic silanol groups, which exacerbate peak tailing for basic compounds.[2][13] Modern, high-purity Type B silica columns are manufactured to have a lower concentration of these problematic silanols, resulting in significantly improved peak shapes for basic analytes.[2]

  • Action: If you are using an older column, switch to a modern equivalent from a reputable manufacturer.

2. Employ an End-Capped Column:

  • Rationale: End-capping is a process where the residual silanol groups on the silica surface are chemically bonded with a small, inert group (e.g., a trimethylsilyl group).[1][18] This effectively shields the silanols, preventing them from interacting with your basic analyte.[1][18] While end-capping is never 100% complete due to steric hindrance, it significantly reduces peak tailing.[4]

  • Action: Select a column that is specified as "end-capped." Most modern C18 and C8 columns are end-capped.

3. Consider Alternative Stationary Phases:

  • Rationale: If standard reversed-phase columns still present challenges, alternative stationary phases can offer better performance for basic compounds.

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can help to shield the residual silanols and provide alternative selectivity.[1]

    • Hybrid Silica/Polymer Phases: These columns are more resistant to high pH conditions, allowing you to operate at a pH where the piperidine compound is neutral, thus eliminating the problematic ionic interactions.[19]

  • Action: Screen columns with different stationary phase chemistries to find the optimal selectivity and peak shape for your analyte.[9]

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow Start Peak Tailing Observed Check_All_Peaks Are all peaks tailing? Start->Check_All_Peaks System_Issue Suspect System/Hardware Issue (e.g., void, frit blockage, extra-column volume) Check_All_Peaks->System_Issue Yes Analyte_Specific_Issue Suspect Chemical Interactions (Analyte-Specific) Check_All_Peaks->Analyte_Specific_Issue No Check_Sample_Solvent Check Sample Solvent and Injection Volume System_Issue->Check_Sample_Solvent Optimize_Mobile_Phase Optimize Mobile Phase (pH, competing base, buffer strength) Analyte_Specific_Issue->Optimize_Mobile_Phase Select_Column Select Appropriate Column (End-capped, Type B, Polar-Embedded) Optimize_Mobile_Phase->Select_Column Select_Column->Check_Sample_Solvent Resolved Peak Shape Improved Check_Sample_Solvent->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Part 3: System and Sample Considerations

Sometimes, the source of peak tailing lies outside of the column and mobile phase chemistry.

Question: I've optimized my mobile phase and am using a suitable column, but I'm still seeing some peak tailing. What else could be the cause?

Answer:

Consider these additional factors:

1. Mismatch between Sample Solvent and Mobile Phase:

  • Rationale: If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, it can cause peak distortion, including tailing or fronting.[20][21][22] The strong solvent can carry the analyte band down the column in a distorted manner before it has a chance to properly partition with the stationary phase.

  • Protocol:

    • Ideally, dissolve your sample in the mobile phase.

    • If this is not possible due to solubility constraints, use a solvent that is weaker than or as close in strength to the mobile phase as possible.[23]

    • If a strong solvent must be used, minimize the injection volume to reduce its effect.[22]

2. Extra-Column Volume:

  • Rationale: Excessive volume between the injector and the detector, outside of the column itself, can lead to band broadening and peak tailing.[1][24] This can be caused by using tubing with a large internal diameter or excessive length.

  • Protocol:

    • Use tubing with a narrow internal diameter (e.g., 0.005 inches or smaller) for all connections.[1]

    • Keep the tubing lengths as short as possible.

3. Column Overload:

  • Rationale: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion.[3][25]

  • Protocol:

    • Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.[3]

    • Alternatively, use a column with a larger internal diameter or a higher stationary phase loading to increase capacity.

4. Column Contamination and Voids:

  • Rationale: Over time, columns can become contaminated with strongly retained sample components, or a void can form at the head of the column.[4][24] Both of these issues can lead to peak tailing for all peaks in the chromatogram.

  • Protocol:

    • Use a guard column to protect your analytical column from contaminants.[24]

    • If you suspect a void, you can try reversing and flushing the column (check the manufacturer's instructions first).[3]

    • If the problem persists, it may be time to replace the column.[4]

Summary of Troubleshooting Strategies

Problem Area Parameter to Adjust Rationale
Mobile Phase pH Lowering pH (≤ 3) suppresses silanol ionization, reducing secondary interactions with basic analytes.[2][6]
Competing Base (e.g., TEA) Masks active silanol sites, preventing interaction with the analyte.[5][13]
Buffer Concentration Higher concentration (>20 mM) can shield residual silanol interactions.[6][14]
Ion-Pairing Reagents Forms a neutral complex with the charged analyte, improving retention and peak shape.[15][16]
Stationary Phase Column Type Use modern, end-capped, high-purity (Type B) silica columns to minimize active silanols.[1][2]
Alternative Phases Consider polar-embedded or hybrid phases for enhanced performance with basic compounds.[1][19]
System & Sample Sample Solvent Ensure the sample solvent is weaker than or of similar strength to the mobile phase.[20][21][23]
Injection Volume Minimize to reduce the effects of strong sample solvents and prevent column overload.[22]
Extra-Column Volume Use short, narrow-bore tubing to minimize band broadening.[1][24]
Column Health Use a guard column and replace the analytical column when performance degrades.[4][24]

By systematically addressing these potential causes, you can effectively troubleshoot and resolve peak tailing for your basic piperidine compounds, leading to more accurate and reliable HPLC data.

References

  • HPLC Troubleshooting. Thermo Fisher Scientific - US.
  • HPLC Troubleshooting Guide.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Exploring the Role of pH in HPLC Separ
  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Top Three HPLC Method Development Tips.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Control pH During Method Development for Better Chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • Issues and Solutions to the Use of Ion-Pairing Reagents.
  • The Theory of HPLC Column Chemistry.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Overcoming peak tailing of basic analytes in silica type a st
  • HPLC Method Development and Valid
  • Reversed Phase HPLC 26 - Bases and Silanol Groups. YouTube.
  • Derivatization of Piperidine Compounds for Improved Detection: Applic
  • Ion-Pairing Agents | HPLC. Mason Technology.
  • Ion pair chrom
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • Method Development 101:
  • Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chrom
  • Strategies for Method Development and Optimiz
  • Effects of Sample Solvents on Peak Shape.
  • Various Criteria in Development & Validation of HPLC Analytical Methods: -Review. Impactfactor.
  • Ion-Pair Reagents for HPLC. Tokyo Chemical Industry.
  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
  • Mixed-Mode Chromatography and St
  • HPLC conditions for basic compound?.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.. R Discovery.
  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
  • Amine Basicity Is Measured By The pKa Of Its Conjug
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  • Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). YouTube.
  • (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
  • 12.
  • Technical Support Center: HPLC Analysis of Basic Compounds and Their Deriv
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1-(2-Methoxyphenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the N-aryl piperidinone scaffold is a privileged structure, appearing in a multitude of biologic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the N-aryl piperidinone scaffold is a privileged structure, appearing in a multitude of biologically active compounds. The specific target of this guide, 1-(2-Methoxyphenyl)piperidin-2-one, serves as a crucial intermediate in the synthesis of various drug candidates. The efficiency of its synthesis can significantly impact the overall cost and timeline of a drug development program. This guide provides an in-depth, objective comparison of the primary synthetic routes to this key intermediate, supported by experimental data and field-proven insights to aid researchers in selecting the most appropriate method for their specific needs.

Introduction to the Synthetic Challenge

The synthesis of 1-(2-Methoxyphenyl)piperidin-2-one involves the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and a lactam nitrogen. The primary challenges lie in achieving this coupling under mild conditions, with high yield and purity, while considering factors such as catalyst cost, substrate scope, and scalability. This guide will focus on three principal and well-established methodologies for C-N bond formation:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction.

  • Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution.

  • Reductive Amination followed by Cyclization: A multi-step approach involving the formation of an amine and subsequent ring closure.

We will dissect each of these routes, providing a detailed analysis of their mechanisms, experimental protocols, and a comparative summary of their synthetic efficiency.

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a favored method in modern organic synthesis.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of oxidative addition, ligand exchange, deprotonation, and reductive elimination steps. A Pd(0) species undergoes oxidative addition to the aryl halide (e.g., 2-bromoanisole or 2-iodoanisole). The resulting Pd(II) complex then coordinates with the piperidin-2-one. A base is required to deprotonate the lactam, facilitating the formation of a palladium-amido complex. Finally, reductive elimination yields the desired N-aryl piperidinone and regenerates the Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[2]

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd(0) Catalyst Pd(0) Catalyst Pd(0) Pd(0) Pd(0) Catalyst->Pd(0) Aryl Halide (2-Haloanisole) Aryl Halide (2-Haloanisole) Oxidative Addition Complex Oxidative Addition Complex Aryl Halide (2-Haloanisole)->Oxidative Addition Complex Piperidin-2-one Piperidin-2-one Pd(II)-Amido Complex Pd(II)-Amido Complex Piperidin-2-one->Pd(II)-Amido Complex Base Base Base->Pd(II)-Amido Complex Product: 1-(2-Methoxyphenyl)piperidin-2-one Product: 1-(2-Methoxyphenyl)piperidin-2-one Pd(0)->Oxidative Addition Complex + Aryl Halide Oxidative Addition Complex->Pd(II)-Amido Complex + Piperidin-2-one, - Base-H+ Pd(II)-Amido Complex->Product: 1-(2-Methoxyphenyl)piperidin-2-one Product Product Pd(II)-Amido Complex->Product Reductive Elimination

Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: A General Procedure
  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as X-Phos (2-4 mol%), and a base like sodium tert-butoxide (1.2-1.5 equivalents).

  • Addition of Reactants: Add piperidin-2-one (1.0 equivalent) and 2-haloanisole (e.g., 2-bromoanisole or 2-iodoanisole, 1.1 equivalents).

  • Solvent Addition: Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction: Stir the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Route 2: Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[3] While traditionally requiring harsh reaction conditions, modern advancements have led to milder and more efficient protocols.

Mechanistic Rationale

The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide species from the lactam and a copper(I) salt in the presence of a base. This copper amide then undergoes a reaction with the aryl halide, likely through an oxidative addition-reductive elimination pathway, although a four-centered transition state has also been proposed. The use of ligands, such as diamines or amino acids, can significantly accelerate the reaction by stabilizing the copper intermediates.[4]

Ullmann_Condensation Cu(I) Catalyst Cu(I) Catalyst Cu(I)-Amide Complex Cu(I)-Amide Complex Cu(I) Catalyst->Cu(I)-Amide Complex + Piperidin-2-one, + Base Aryl Halide (2-Haloanisole) Aryl Halide (2-Haloanisole) Piperidin-2-one Piperidin-2-one Base Base Ligand (optional) Ligand (optional) Ligand (optional)->Cu(I)-Amide Complex Product: 1-(2-Methoxyphenyl)piperidin-2-one Product: 1-(2-Methoxyphenyl)piperidin-2-one Transition State Transition State Cu(I)-Amide Complex->Transition State + Aryl Halide Transition State->Product: 1-(2-Methoxyphenyl)piperidin-2-one C-N Bond Formation

Figure 2: Conceptual Pathway for the Ullmann Condensation.
Experimental Protocol: A General Procedure

A selective copper-catalyzed N-arylation of lactams using arylboronic acids has been reported, offering a milder alternative to traditional Ullmann conditions.[5] However, a more classical approach using an aryl halide is also feasible.

  • Reaction Setup: In a reaction vessel, combine CuI (5-10 mol%), piperidin-2-one (1.0 equivalent), 2-iodoanisole (1.2 equivalents), and a base such as K₃PO₄ or K₂CO₃ (2.0 equivalents).

  • Ligand and Solvent: Add a suitable ligand, for example, N,N'-dimethylethylenediamine (DMEDA) (10-20 mol%), and a high-boiling polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to a temperature between 110 and 140 °C under an inert atmosphere. Monitor the reaction's progress.

  • Work-up: After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts, dry, and concentrate. Purify the crude product by column chromatography.

Route 3: Reductive Amination and Subsequent Cyclization

This two-stage approach offers a fundamentally different strategy, avoiding the direct coupling of the lactam. It involves the synthesis of a linear amino acid precursor followed by an intramolecular cyclization to form the piperidinone ring.

Synthetic Strategy

The synthesis would commence with the reductive amination of a suitable keto-acid or keto-ester with 2-methoxyaniline. For instance, 5-oxopentanoic acid or its ester could be reacted with 2-methoxyaniline in the presence of a reducing agent to form N-(2-methoxyphenyl)-5-aminopentanoic acid. This intermediate would then be subjected to cyclization conditions to form the target lactam.

Reductive_Amination_Cyclization 5-Oxopentanoic Acid 5-Oxopentanoic Acid Intermediate Amino Acid N-(2-methoxyphenyl)-5-aminopentanoic acid 5-Oxopentanoic Acid->Intermediate Amino Acid + 2-Methoxyaniline, + Reducing Agent 2-Methoxyaniline 2-Methoxyaniline 2-Methoxyaniline->Intermediate Amino Acid Reducing Agent Reducing Agent Reducing Agent->Intermediate Amino Acid Product: 1-(2-Methoxyphenyl)piperidin-2-one Product: 1-(2-Methoxyphenyl)piperidin-2-one Intermediate Amino Acid->Product: 1-(2-Methoxyphenyl)piperidin-2-one + Cyclization Conditions Cyclization Conditions Cyclization Conditions Cyclization Conditions->Product: 1-(2-Methoxyphenyl)piperidin-2-one

Figure 3: Two-Stage Reductive Amination and Cyclization Strategy.
Experimental Protocol: A Plausible Two-Step Procedure

Step 1: Reductive Amination

  • Imine Formation: Dissolve 5-oxopentanoic acid (1.0 equivalent) and 2-methoxyaniline (1.0 equivalent) in a suitable solvent like methanol or dichloromethane.

  • Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.[6]

  • Work-up and Isolation: After the reaction is complete, quench the reaction, adjust the pH, and extract the amino acid product.

Step 2: Cyclization

  • Activation: The resulting amino acid can be cyclized by activating the carboxylic acid group. This can be achieved using various coupling reagents (e.g., DCC, EDC) or by converting the acid to an acid chloride followed by intramolecular amidation.

  • Ring Closure: Heating the activated intermediate, often in a high-boiling solvent, will promote the intramolecular cyclization to yield 1-(2-Methoxyphenyl)piperidin-2-one.[7]

  • Purification: The final product would be purified by standard techniques such as crystallization or chromatography.

Comparative Analysis

FeatureBuchwald-Hartwig AminationUllmann CondensationReductive Amination & Cyclization
Catalyst Palladium-basedCopper-basedNone for cyclization (reducing agent for amination)
Typical Yield Generally high (70-95%)Moderate to high (50-90%)Variable, dependent on two steps
Reaction Conditions Mild to moderate (80-110 °C)Moderate to high (110-140 °C)Mild for amination, can be harsh for cyclization
Substrate Scope Broad, tolerates many functional groupsCan be limited, aryl iodides/bromides preferredDependent on availability of keto-acid precursor
Catalyst Cost High (Palladium)Low (Copper)Low (reagents for amination and cyclization)
Ligand Requirement Yes, often specialized and expensive phosphinesOften required (e.g., diamines), generally cheaperNot applicable
Scalability Well-established for large-scale synthesisCan be challenging to scale upPotentially scalable, but a two-step process
Green Chemistry Use of toxic heavy metalUse of a less toxic metalAvoids heavy metal catalysts in cyclization
Key Advantage High efficiency and broad scopeLow catalyst costAvoids direct C-N coupling challenges
Key Disadvantage High cost of catalyst and ligandsHarsher conditions, potential for lower yieldsMulti-step process, overall yield can be lower

Conclusion and Recommendations

The choice of synthetic route to 1-(2-Methoxyphenyl)piperidin-2-one is a strategic decision that depends on the specific priorities of the research or development program.

  • For high efficiency and broad applicability on a laboratory scale, the Buchwald-Hartwig amination is often the superior choice. Despite the higher cost of the palladium catalyst and ligands, the typically high yields and mild reaction conditions make it a reliable and robust method.[2]

  • When cost is a primary driver, particularly for larger-scale synthesis, the Ullmann condensation presents a compelling alternative. The significantly lower cost of copper catalysts is a major advantage. However, this route may require more extensive optimization to achieve high yields and may not be suitable for substrates with sensitive functional groups due to the harsher reaction conditions.[5]

  • The reductive amination followed by cyclization route offers a valuable alternative when the starting materials are readily available and direct C-N coupling proves problematic. This multi-step process avoids the use of expensive transition metal catalysts for the key bond formation and can be advantageous from a cost and metal contamination perspective. However, the overall yield may be lower due to the two-step nature of the synthesis.

Ultimately, the optimal synthetic strategy will be determined by a careful consideration of the trade-offs between yield, cost, scalability, and the specific constraints of the project. It is recommended that small-scale trials of the most promising routes be conducted to determine the most efficient and practical method for the synthesis of 1-(2-Methoxyphenyl)piperidin-2-one in a given laboratory setting.

References

  • Blackburn, C. & Kates, S. A. (1997). Solid-phase synthesis of cyclic homodetic peptides. Methods in Enzymology, 289, 175-198.
  • Bathini, T., Rawat, V. S., & Sreedhar, B. (2015). Selective Copper-Catalyzed N-Arylation of Lactams with Arylboronic Acids under Base- and Ligand-Free Conditions. Synlett, 26(09), 1348-1351.
  • Nikolova, E. R., et al. (2012). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one.
  • Gassama, A., et al. (2015). An Improved Synthesis of N-Aryl and N-Heteroaryl Substituted Piperidones.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Gaj, T., Meyer, S. C., & Ghosh, I. (2007). The AviD-tag, a NeutrAvidin/avidin specific peptide affinity tag for the immobilization and purification of recombinant proteins.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2007). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 129(42), 12853-12864.
  • Matassini, C., Clemente, F., & Goti, A. (2011). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. ARKIVOC, 2011(1), 282-303.
  • Gassama, A., et al. (2015).
  • Buchwald, S. L., & Hartwig, J. F. (2010).
  • Ali, M. A., et al. (2013).
  • Wang, D., et al. (2024).
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802.
  • Cristau, H.-J., Cellier, P. P., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916.
  • Lu, H., & Li, C. (2006). General and Highly Efficient Synthesis of 2-Alkylideneazetidines and β-Lactams via Copper-Catalyzed Intramolecular N-Vinylation. Organic Letters, 8(23), 5365-5367.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864.
  • Vasin, A. V., et al. (2023).
  • Arulraj, R., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Sambiagio, C., et al. (2022). Tartramide Ligands for Copper‐Catalyzed N‐Arylation at Room Temperature. Chemistry – A European Journal, 28(35), e202200406.
  • Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 132-141.
  • Zhang, Y., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1493-1499.
  • Raj, M. (2020). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. The Raj Group.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • Barany, G., & Roberts, R. W. (2013). Methods of preparing cyclic peptides and uses thereof. U.S.
  • Gilon, C., et al. (2020). Cyclizing Painkillers: Development of Backbone-Cyclic TAPS Analogs. Frontiers in Chemistry, 8, 595.
  • Raj, M. (2020).
  • AAPPTec. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of 1-(2-Methoxyphenyl)piperidin-2-one

[1] Executive Summary & Immediate Directives 1-(2-Methoxyphenyl)piperidin-2-one is a pharmaceutical building block, structurally related to aryl-piperazines often used in CNS drug development.[1] Unlike common solvents,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Directives

1-(2-Methoxyphenyl)piperidin-2-one is a pharmaceutical building block, structurally related to aryl-piperazines often used in CNS drug development.[1] Unlike common solvents, this compound possesses potential biological activity and environmental persistence.[1]

CRITICAL PROHIBITION: Under no circumstances should this compound be discharged into municipal sewage systems, sinks, or treated as general trash.[1]

Immediate Hazard Classification (Precautionary Principle):

  • Health: Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2][3]

  • Biological: Potential pharmacological activity (Treat as Target Organ Toxicant).[1]

  • Environmental: Toxic to aquatic life (Default assumption for aryl-piperidine derivatives).[1]

Pre-Disposal Characterization

Before initiating disposal, you must characterize the waste state.[4][5] This determines the regulatory waste stream (RCRA in the US, or local equivalent).

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline/Powder) or Viscous OilDictates "Lab Pack" vs. "Bulking" protocols.[1]
Solubility Low in water; Soluble in DMSO, MeOH, DCMAqueous cleaning is ineffective; use organic solvents for decontamination.[1]
Reactivity Stable Lactam (Amide)No quenching required.[1] Compatible with standard organic waste streams.[1]
Flash Point >110°C (Estimated)Classifies as "Combustible" rather than "Flammable" (unless in solvent).[1]

Personal Protective Equipment (The Barrier System)[1]

We utilize a "Double-Barrier" protocol for handling pharmaceutical intermediates with potential biological activity.[1]

  • Respiratory: N95 or P100 particulate respirator (if solid/dusty).[1]

  • Dermal (Hands): Double Nitrile gloves (0.11mm minimum thickness).[1]

    • Logic: Methoxyphenyl compounds can permeate thin latex; double gloving provides a visual breach indicator and increased breakthrough time.[1]

  • Dermal (Body): Tyvek® lab coat or standard cotton coat with PVC apron.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Operational Disposal Protocols

Scenario A: Disposal of Pure Solid/Substance

Best for: Expired shelf stock, synthesis yield, or degraded solids.[1]

  • Containment: Transfer the substance into a clear, screw-cap glass jar. Do not use plastic bags as primary containment for sharp crystals.[1]

  • Labeling: Attach a hazardous waste label.

    • Text: "Hazardous Waste - Toxic/Irritant - 1-(2-Methoxyphenyl)piperidin-2-one".[1]

    • Constituents: 100%.[1][6]

  • Secondary Containment: Place the sealed jar into a larger polyethylene bucket (Lab Pack) destined for High-Temperature Incineration .

    • Causality: Incineration at >1000°C is required to break the stable lactam ring and fully mineralize the aromatic system to CO2 and NOx.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Best for: Mother liquors or dissolved samples.[1]

  • Solvent Identification: Determine the primary solvent.[1]

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.[1]

    • Non-Halogenated Stream: If dissolved in Methanol, DMSO, or Ethyl Acetate.[1]

  • Bulking: Pour into the appropriate satellite accumulation drum.

    • Note: The concentration of 1-(2-Methoxyphenyl)piperidin-2-one is likely <5%.[1] The hazard profile is now dictated by the solvent, but the "Toxic" tick-box must remain checked on the drum label.[1]

Scenario C: Empty Container Management (Triple Rinse Rule)

Regulatory Requirement: A container is only "RCRA Empty" if <3% by weight remains.[1]

  • Rinse 1: Add compatible solvent (e.g., Acetone) ~10% of volume.[1] Shake/Swirl. Decant into Organic Waste .

  • Rinse 2: Repeat.

  • Rinse 3: Repeat.

  • Deface: Cross out original labels.

  • Disposal: Discard cap separately; place bottle in Glass Recycling or Trash (depending on facility rules for rinsed glass).

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for segregating this waste stream to ensure compliance and safety.

DisposalWorkflow Start Waste: 1-(2-Methoxyphenyl) piperidin-2-one StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid Incineration Lab Pack for High-Temp Incineration Solid->Incineration Pack in Glass SolventCheck Identify Solvent Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo HaloStream Halogenated Waste Stream (Fuel Blending/Incineration) Halo->HaloStream NonHaloStream Non-Halo Waste Stream (Fuel Blending) NonHalo->NonHaloStream

Figure 1: Decision matrix for segregating 1-(2-Methoxyphenyl)piperidin-2-one waste based on physical state and solvent carrier.

Emergency Contingencies: Spills

Spill Response Protocol (Small Scale < 100g):

  • Isolate: Evacuate immediate area. Post "Do Not Enter" signage.[1]

  • PPE Up: Don goggles, double gloves, and N95 mask.[1]

  • Containment (Solid):

    • Cover spill with wet paper towels (to prevent dust generation).[1]

    • Scoop material into a waste jar.[1]

    • Wipe surface with Acetone, then soap and water.

  • Containment (Liquid):

    • Surround with absorbent pads or vermiculite.[1]

    • Absorb and place solid waste into a sealed bag/jar.

  • Disposal: Label all cleanup materials as Hazardous Waste (contaminated debris).

Regulatory & Compliance Context

In the absence of a specific "P-List" or "U-List" code (RCRA) for this specific CAS number, we apply the "Characteristic of Toxicity" or default to "Unlisted Hazardous Waste" .[1]

  • US EPA: Treat as D001 (Ignitable) if in solvent, or generic hazardous waste if solid.[1]

  • EU Waste Code (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).[1]

Scientific Rationale for Incineration: Biological intermediates often contain stable heterocycles (piperidine/lactam).[1] Standard wastewater treatment (activated sludge) may not effectively degrade these rings, leading to environmental accumulation.[1] High-temperature oxidation ensures complete destruction of the pharmacophore.[1]

References

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 3161844, 1-(2-methoxyphenyl)piperidin-2-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023).[1] Laboratory Safety Guidance. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(2-Methoxyphenyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Risk Assessment & Hazard Identification

Status: Novel Chemical Entity (NCE) / High-Potency Intermediate CAS: Not widely listed (Structure-Specific Protocol) Molecular Formula: C₁₂H₁₅NO₂[1]

Critical Hazard Analysis (The "Why" Behind the Protocol): Unlike common laboratory reagents, 1-(2-Methoxyphenyl)piperidin-2-one lacks extensive toxicological data.[1] However, a structural analysis reveals a critical latent hazard: the N-(2-methoxyphenyl) moiety.

  • Metabolic/Degradation Risk: Under enzymatic or acidic hydrolysis, the lactam ring can open, potentially releasing o-Anisidine (2-Methoxyaniline) .[1]

  • Reference Hazard: o-Anisidine (CAS 90-04-0) is a Category 1B Carcinogen and a potent bladder toxicant.[1]

  • Directive: Until specific toxicology proves otherwise, you must handle this compound with the same containment rigor used for Category 1 Carcinogens and High Potency Active Pharmaceutical Ingredients (HPAPIs) .

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE ComponentMaterial SpecificationPerformance RequirementRationale
Primary Gloves High-Grade Nitrile (≥ 5 mil)ASTM F739 TestedProtection against incidental splash.[1]
Secondary Gloves Silver Shield / 4H® Laminate Permeation Time > 480 minCritical: Methoxyphenyl compounds can permeate nitrile.[1] Laminate liners provide the chemical barrier; nitrile outer gloves provide dexterity.[1]
Respiratory P100 / N100 Respirator (or PAPR)99.97% EfficiencyRequired if handling outside a certified fume hood (e.g., weighing bulk).[1]
Body Protection Tyvek® 400 (or equivalent) Disposable, Type 5/6Prevents dermal absorption via clothing contamination.[1]
Eye Protection Chemical Goggles ANSI Z87.1+Face shield required for volumes > 100 mL to prevent mucosal absorption via eyes.[1]
Operational Handling Protocol
Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the septum/seal under UV light (if available) to detect fluorescent residues (common for anisidine derivatives) before opening the secondary packaging.[1]

  • Segregation: Store in a flammables cabinet segregated from strong acids.

    • Reasoning: Acidic vapors can catalyze the hydrolysis of the lactam ring, increasing the concentration of free aromatic amines over time.[1]

Phase 2: Weighing & Transfer (The "Red Zone")
  • Engineering Control: All weighing must occur inside a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm.[1]

  • Static Control: Use an anti-static gun on the weighing boat. Dry powders of piperidinones can be electrostatically charged, leading to aerosolization.[1]

Phase 3: Reaction Setup
  • Solvent Selection: Avoid protic solvents (e.g., Methanol, Water) at high temperatures unless the reaction specifically demands ring opening.[1] Use aprotic solvents (DMF, DCM, THF) to maintain lactam integrity.[1]

  • Quenching: Never quench reaction mixtures containing this intermediate directly into acidic water without cooling.[1] Exothermic hydrolysis is a primary exposure risk.[1]

Visualizing the Hazard Logic

The following diagram illustrates the structural activity relationship (SAR) that dictates our safety stance. It visualizes the "Worst Case" degradation pathway that necessitates Carcinogen-level handling.[1]

HazardLogic cluster_risk Hidden Hazard Pathway Compound 1-(2-Methoxyphenyl) piperidin-2-one (Target Compound) Hydrolysis Metabolic/Acidic Hydrolysis Compound->Hydrolysis In vivo / Acid OpenChain 5-((2-methoxyphenyl) amino)pentanoic acid Hydrolysis->OpenChain Cleavage Amide Cleavage OpenChain->Cleavage Further Metabolism Anisidine o-Anisidine (CAS 90-04-0) Cleavage->Anisidine Hazard KNOWN CARCINOGEN (Bladder Cancer Risk) Anisidine->Hazard Toxicological Endpoint

Caption: Structural degradation pathway showing the potential release of o-Anisidine, justifying the high-containment protocol.

Emergency Response & Waste Disposal
Spill Response (Liquid/Solid)
  • Evacuate: Clear the immediate area (15 ft radius).

  • PPE Upgrade: Don double gloves (Laminate inner) and P100 respirator before re-entering.[1]

  • Neutralization: Do NOT use bleach.[1]

    • Chemistry Insight: Bleach (Hypochlorite) can chlorinate the aromatic ring, creating chloro-anisidines which are often more toxic and persistent.[1]

    • Protocol: Absorb with vermiculite or sand.[1][2] Clean surface with a surfactant/water solution (e.g., 5% Decon 90).[1]

Disposal Strategy
  • Classification: Treat as RCRA Hazardous Waste . Even if not specifically listed, use the "U-List" protocol for aromatic amines.[1]

  • Segregation: Do not mix with oxidative waste streams (Nitric acid, Peroxides).[1]

  • Labeling: "Contains Toxic Organic Amide – Potential Carcinogen."[1]

References
  • PubChem. 1-(2-methoxyphenyl)piperidin-2-one (Compound Summary). National Library of Medicine.[1] [Link][1]

  • European Chemicals Agency (ECHA). o-Anisidine - Substance Information (Carcinogenicity Data).[1][3][Link][1]

  • Occupational Safety and Health Administration (OSHA). Aromatic Amines Handling Standards.[1][Link][1]

Sources

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